molecular formula C11H21NO4Si B14684052 3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile CAS No. 24820-56-2

3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile

Cat. No.: B14684052
CAS No.: 24820-56-2
M. Wt: 259.37 g/mol
InChI Key: UYIOITAGWJIBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyanoethoxy group, a propenyl group, and three methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane typically involves the reaction of a suitable silicon precursor with 2-cyanoethanol and a propenylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through distillation or chromatography to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane include acids, bases, nucleophiles, and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted silanes, while hydrolysis reactions produce silanols and other silicon-containing compounds .

Mechanism of Action

The mechanism of action of 3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane involves its interaction with various molecular targets and pathways. The cyanoethoxy group can participate in nucleophilic or electrophilic reactions, while the propenyl group can undergo addition reactions. The methoxy groups can be hydrolyzed to form reactive silanol groups, which can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Cyanoethoxy)-3,3-dimethyl-1-propenyltrimethoxysilane is unique due to its combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

24820-56-2

Molecular Formula

C11H21NO4Si

Molecular Weight

259.37 g/mol

IUPAC Name

3-(2-methyl-4-trimethoxysilylbut-3-en-2-yl)oxypropanenitrile

InChI

InChI=1S/C11H21NO4Si/c1-11(2,16-9-6-8-12)7-10-17(13-3,14-4)15-5/h7,10H,6,9H2,1-5H3

InChI Key

UYIOITAGWJIBKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C[Si](OC)(OC)OC)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.